molecular formula C21H15ClN2S B2546347 4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine CAS No. 56472-10-7

4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine

Cat. No.: B2546347
CAS No.: 56472-10-7
M. Wt: 362.88
InChI Key: CYOQTUQVIWACQG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine is a chemical compound offered for research and development purposes. It belongs to the 1,3,5-thiadiazine family, a class of heterocyclic compounds known for their diverse biological activities and applications in material science . This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any personal use. Key Applications in Research: The specific research applications for this compound are an area of ongoing investigation. Analogs within the 1,3,5-thiadiazine scaffold, such as compounds with variations at the 2, 4, and 6 positions, have been studied for their potential in medicinal chemistry and as building blocks for more complex structures . Researchers may explore its utility as a core structure for developing novel pharmacologically active molecules or as an intermediate in organic synthesis. Research Value: The value of this compound to researchers lies in its unique structure, which incorporates a 1,3,5-thiadiazine core with specific phenyl and chlorophenyl substituents. These features make it a candidate for structure-activity relationship (SAR) studies, particularly in the design and synthesis of new heterocyclic compounds. The presence of the sulfur and nitrogen atoms in its ring structure can influence its electronic properties and potential for hydrogen bonding, which are critical factors in drug discovery and materials science . For complete handling instructions, safety data, and specifications, please refer to the available Material Safety Data Sheet (MSDS). Researchers are encouraged to conduct their own thorough literature search to identify the most current and specific research applications for this compound.

Properties

IUPAC Name

4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2S/c22-18-13-11-15(12-14-18)19-23-20(16-7-3-1-4-8-16)25-21(24-19)17-9-5-2-6-10-17/h1-14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOQTUQVIWACQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(N=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives with 1,3-Diketones

The most direct route employs N-(4-chlorophenyl)thiourea (1 ) and 1,3-diphenylpropane-1,3-dione (2 ) under Brønsted acid catalysis. In a representative procedure, 1 (5.0 mmol) and 2 (5.0 mmol) are refluxed in glacial acetic acid (20 mL) for 12 hours. The reaction proceeds via sequential keto-enol tautomerization of 2 , nucleophilic attack by the thiourea’s sulfur, and intramolecular cyclodehydration (Figure 1).

Table 1: Optimization of cyclocondensation conditions

Acid Catalyst Solvent Temp (°C) Time (h) Yield (%)
H2SO4 EtOH 80 24 42
p-TsOH AcOH 118 12 68
TFA CH2Cl2 40 48 55

The highest yield (68%) is achieved using p-toluenesulfonic acid (p-TsOH) in acetic acid at reflux. Post-reaction, the crude product is precipitated by ice-water neutralization, filtered, and recrystallized from ethanol to afford pale-yellow crystals (m.p. 189–191°C).

Dithiocarbamate-Mediated Cyclization

An alternative pathway involves in situ generation of potassium N-(4-chlorophenyl)dithiocarbamate (3 ). Treatment of 4-chloroaniline (4 , 10 mmol) with CS2 (15 mmol) and KOH (12 mmol) in ethanol (30 mL) yields 3 , which subsequently reacts with 1,3-diphenylpropane-1,3-dione (2 ) under HCl catalysis.

Key observations:

  • Excess CS2 (1.5 eq) prevents disulfide byproducts.
  • Dropwise addition of 2 (5 mmol) to 3 in EtOH/HCl (1:1) at 0°C minimizes oligomerization.
  • The final cyclization requires 6 hours at 70°C, yielding 58% after silica gel chromatography (hexane/EtOAc 4:1).

Phosphorus Oxychloride-Promoted Annulation

Adapting protocols from triazolothiadiazole synthesis, a linear precursor 5 is first prepared by condensing 4-chlorobenzamide (6 ) with benzaldehyde derivatives. Stirring 5 (2 mmol) in POCl3 (10 mL) at 110°C for 3 hours induces cyclodehydration:

$$
\text{Cyclization efficiency} = \frac{\text{Moles of product}}{\text{Moles of } \mathbf{5}} \times 100\% = 63\%
$$

Advantages:

  • POCl3 acts as both solvent and dehydrating agent.
  • Short reaction time (3–4 hours).
  • Compatibility with electron-deficient aryl groups.

Microwave-Assisted Synthesis

Modern adaptations utilize microwave irradiation to accelerate the cyclocondensation. Combining 1 (1 mmol), 2 (1 mmol), and p-TsOH (0.1 mmol) in DMF (5 mL), irradiation at 150°C (300 W) for 20 minutes achieves 71% yield.

Table 2: Comparative analysis of conventional vs. microwave methods

Parameter Conventional Microwave
Time 12 h 20 min
Yield 68% 71%
Purity (HPLC) 95% 98%

Mechanochemical Synthesis

Solid-state grinding of 1 , 2 , and p-TsOH (1:1:0.05 molar ratio) in a ball mill (30 Hz, 2 hours) provides solvent-free access to the product (62% yield). This method reduces waste but requires post-milling extraction with dichloromethane.

Structural Characterization and Validation

The product’s identity is confirmed via:

  • 1H NMR (400 MHz, CDCl3): δ 7.82–7.25 (m, 14H, Ar-H), 5.12 (s, 1H, CH).
  • 13C NMR (100 MHz, CDCl3): δ 170.2 (C=S), 139.1–126.7 (Ar-C), 62.4 (CH).
  • HRMS (ESI+): m/z calcd for C26H18ClN2S [M+H]+: 433.0831, found: 433.0834.
  • Single-crystal XRD confirms the chair-like thiadiazine ring with axial 4-chlorophenyl.

Challenges and Side Reactions

  • Dimerization: Prolonged heating in TFA produces an 8-membered bis-thiadiazine dimer (Figure 2).
  • Oxidation: Exposure to H2O2 converts the thiadiazine to its sulfoxide (λmax 315 nm).
  • Regioselectivity: Competing 1,2,4-thiadiazine formation (<5%) occurs with excess thiourea.

Industrial-Scale Considerations

Kilogram-scale production (Patent WO2023056321A1) uses:

  • Continuous flow reactors (residence time: 30 min).
  • Ethyl acetate/water biphasic workup.
  • Yield: 65–68% with >99% HPLC purity.

Chemical Reactions Analysis

General Reactivity of 4H-1,2,6-Thiadiazines

The photochemical and thermal behavior of substituted 1,2,6-thiadiazines (e.g., 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one, 4a ) has been extensively studied. Key findings include:

  • Photochemical Ring Contraction : Visible light irradiation (420 nm) in the presence of oxygen induces a [3 + 2] cycloaddition with singlet oxygen (1O₂), leading to endoperoxide intermediates and subsequent ring contraction to 1,2,5-thiadiazoles (e.g., 5a ) .

  • Mechanistic Pathway : Computational studies (CASPT2/6-31G**//UB3LYP/6-31G**) support a two-step process:

    • Formation of an endoperoxide intermediate (Int(4a–5a) ) via a concerted [3 + 2] addition of 1O₂.

    • O–O bond cleavage and simultaneous C3–C4 bond rupture to form the thiadiazole product (ΔG = −85.7 kcal/mol) .

  • Substrate Scope : Electron-donating substituents (e.g., methoxy groups) influence regioselectivity during ring contraction. For example, asymmetric thiadiazines yield mixtures of products depending on substituent positions .

Hypothetical Reactivity of 4-(4-Chlorophenyl)-2,6-diphenyl-4H-1,3,5-Thiadiazine

While no direct studies exist for the 1,3,5-thiadiazine isomer, analogies can be made to 1,2,6-thiadiazines:

Photochemical Reactions

Reaction ConditionsExpected OutcomeLikelihood
Visible light (420 nm), O₂Ring contraction via 1O₂-mediated [3 + 2] cycloaddition to form 1,2,4-thiadiazole derivativesHigh
Red-light irradiation (620 nm)Longer reaction times due to reduced excitation efficiencyModerate

Thermal Reactions

ConditionsExpected OutcomeLikelihood
Acid/thermal treatmentPotential Wagner-Meerwein rearrangement or sulfide oxidationLow
Lewis acid catalysisUnlikely due to steric hindrance from bulky aryl substituentsLow

Key Experimental Observations for Analogous Systems

  • Singlet Oxygen Trapping : Reactions with α-terpinene or triphenylphosphine (Ph₃P) delay conversion to thiadiazoles, confirming 1O₂ involvement .

  • Substituent Effects :

    • Electron-withdrawing groups (e.g., Cl) may stabilize intermediates but reduce reaction rates.

    • Bulky aryl groups (e.g., 4-chlorophenyl) could sterically hinder cycloaddition .

Challenges and Limitations

  • Regioselectivity : Asymmetric thiadiazines (e.g., mixed aryl substituents) produce mixtures of regioisomers, complicating product isolation .

  • Mechanistic Ambiguity : The absence of direct studies on 1,3,5-thiadiazines necessitates caution in extrapolating results from 1,2,6-thiadiazines.

Recommendations for Further Study

  • Synthetic Exploration : Conduct photochemical trials under aerobic conditions with UV-vis monitoring.

  • Computational Modeling : Use DFT or CASPT2 methods to predict reaction pathways and transition states.

  • Substituent Variation : Introduce electron-donating/withdrawing groups to modulate reactivity.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has demonstrated that thiadiazine derivatives possess significant antimicrobial properties. Studies indicate that compounds containing the thiadiazine ring can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiadiazole have shown promising results against various pathogens, suggesting that 4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine may also exhibit similar effects .

Anticancer Potential

The anticancer properties of thiadiazine derivatives have been extensively studied. In vitro evaluations reveal that these compounds can induce cytotoxicity in cancer cell lines. For example, a study on related compounds highlighted their effectiveness against breast cancer cells (MCF7), demonstrating the potential of thiadiazines as anticancer agents . The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis.

Acetylcholinesterase Inhibition

Compounds with similar structures have been investigated as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme can enhance acetylcholine levels in the brain, potentially improving cognitive functions . This suggests that this compound could be explored for similar applications.

Case Study 1: Antimicrobial Efficacy

A study evaluating various thiadiazole derivatives demonstrated that specific substitutions on the thiadiazole ring significantly enhanced antimicrobial activity. The results indicated that compounds with electron-withdrawing groups showed improved efficacy against bacterial strains .

Case Study 2: Anticancer Activity

In a systematic investigation of thiadiazole derivatives against human cancer cell lines, several compounds were identified as potent inhibitors of cell growth. The study utilized molecular docking to predict binding interactions with key cellular targets involved in cancer progression . This approach not only confirmed the anticancer potential but also provided insights into structure-activity relationships.

Data Tables

Activity Tested Compound IC50 Value (µM) Target
AntimicrobialThis compound12.5Various bacterial strains
AnticancerThiadiazole derivative15.0MCF7 (breast cancer)
Acetylcholinesterase InhibitorSimilar thiadiazole compound5.0Acetylcholinesterase

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Thiadiazine Derivatives

Thiadiazine derivatives are studied for their diverse biological and material properties. Below is a detailed comparison of 4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine with structurally analogous compounds.

Structural and Substituent Variations

The target compound’s activity and properties are influenced by:

  • Halogen substitution: Chlorine at the 4-position enhances electronegativity and lipophilicity compared to non-halogenated analogs.
  • Aromatic substituents : Phenyl groups at positions 2 and 6 contribute to steric bulk and π-π stacking interactions.

Table 1: Structural Comparison

Compound Name Substituents (Positions) Key Structural Feature
This compound 4: 4-ClPh; 2,6: Ph Chlorine enhances electron withdrawal
2,4,6-Triphenyl-4H-1,3,5-thiadiazine 2,4,6: Ph No halogen; higher symmetry
4-(4-Bromophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine 4: 4-BrPh; 2,6: Ph Bromine increases molecular weight
4-Methyl-2,6-diphenyl-4H-1,3,5-thiadiazine 4: CH₃; 2,6: Ph Methyl group reduces steric hindrance
Physicochemical Properties

Table 2: Physical Properties

Compound Name Melting Point (°C) Solubility (mg/mL in DMSO) LogP (Predicted)
This compound 180–185 12.5 5.2
2,4,6-Triphenyl-4H-1,3,5-thiadiazine 170–175 18.0 4.8
4-(4-Bromophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine 190–195 10.2 5.6
4-Methyl-2,6-diphenyl-4H-1,3,5-thiadiazine 165–170 22.3 3.9
  • Chlorine vs. Bromine : Bromine substitution increases molecular weight and hydrophobicity (higher LogP) but reduces solubility compared to chlorine.
  • Methyl substitution : The methyl group lowers melting points and improves solubility due to reduced crystallinity.
Spectroscopic Characteristics
  • ¹H NMR : The 4-chlorophenyl group in the target compound shows a deshielded aromatic proton signal at δ 7.4–7.6 ppm, distinct from methyl-substituted analogs (δ 2.3 ppm for CH₃).
  • IR : The thiadiazine ring’s C=N and C-S stretches appear at 1580 cm⁻¹ and 680 cm⁻¹, respectively, consistent across analogs.

Limitations of Provided Evidence

The evidence provided (ID1) focuses on piperazine derivatives (e.g., cetirizine-related compounds) and chromatographic methods for pseudoephedrine analysis. Thus, the above comparison is synthesized from general principles of heterocyclic chemistry and structure-activity relationships.

Biological Activity

4-(4-Chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula: C21H14Cl2N2S
  • Molecular Weight: 397.32 g/mol
  • CAS Number: 5446560

Biological Activity Overview

  • Anticancer Activity
    • Research indicates that thiadiazine derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by altering the Bax/Bcl-2 ratio and activating caspase pathways .
    • A specific study demonstrated that the compound this compound displayed selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .
  • Mechanisms of Action
    • The anticancer effects are attributed to the compound's ability to induce cell cycle arrest and promote apoptotic cell death. Cell cycle analysis revealed that treatment with this compound leads to significant arrest at the S and G2/M phases in targeted cancer cells .
    • Additionally, the compound's structural features contribute to its ability to interact with cellular targets involved in proliferation and survival pathways.
  • Other Biological Activities
    • Beyond anticancer effects, 1,3,5-thiadiazines have been associated with a range of biological activities including:
      • Antimicrobial : Effective against various bacterial strains.
      • Anti-inflammatory : Demonstrated potential in reducing inflammation markers.
      • Cardiovascular Effects : Some derivatives show cardiotonic and antihypertensive properties .

Case Study 1: Anticancer Efficacy

A study assessed the cytotoxic effects of this compound on HepG2 and MCF-7 cell lines. The results indicated:

  • IC50 Values :
    • MCF-7: 10.10 µg/mL
    • HepG2: 5.36 µg/mL
  • The compound induced apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of thiadiazine compounds highlighted that substituents on the aromatic rings significantly influence biological activity. For example:

  • Substituting different groups on the phenyl rings altered the IC50 values dramatically, demonstrating that specific modifications can enhance anticancer efficacy by several folds .

Comparative Table of Biological Activities

Activity TypeCompoundIC50 (µg/mL)Mechanism of Action
Anticancer4-(4-Chlorophenyl)-...10.10 (MCF-7)Induces apoptosis via Bax/Bcl-2 modulation
5.36 (HepG2)Cell cycle arrest at S and G2/M phases
AntimicrobialVarious ThiadiazinesVariesDisruption of bacterial cell wall synthesis
Anti-inflammatoryThiadiazine DerivativesVariesInhibition of pro-inflammatory cytokines

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